3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A significant aspect of the research on this compound involves its synthesis and structural analysis. For example, studies have reported on the synthesis of novel analogs and derivatives, focusing on their chemical structures and properties. One study detailed the synthesis of triazole analogues of piperazine, highlighting their antibacterial activity against human pathogenic bacteria, indicating potential medicinal applications (Nagaraj, Srinivas, & Rao, 2018). Another study focused on the crystal and molecular structures of isothiazolopyridines, a related class of compounds, providing insights into their analgesic properties (Karczmarzyk & Malinka, 2008).
Biological Activities and Applications
The compound and its derivatives have been evaluated for various biological activities, which are crucial for the development of new therapeutic agents. For instance:
Antibacterial and Antimicrobial Properties : Research has demonstrated the antibacterial activity of related compounds, offering a foundation for the development of new antibiotics (Nagaraj, Srinivas, & Rao, 2018); (Patel, Agravat, & Shaikh, 2011).
Analgesic Properties : Studies on isothiazolopyridines have shown significant analgesic effects, suggesting the potential for pain management applications (Karczmarzyk & Malinka, 2008); (Aridoss et al., 2009).
Anticonvulsant and Neuroprotective Effects : Further research on derivatives of this compound has highlighted their potential in addressing neurological disorders, including epilepsy and possibly neuroinflammation, indicating a broad spectrum of therapeutic applications (Obniska & Zagórska, 2003).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact withCandidapepsin-2 in yeast and Cathepsin L2 in humans .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a process ofbinding and inhibition .
Pharmacokinetics
It is known that similar compounds have a complex pharmacokinetic profile, with various factors influencing their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-5-6-15(18-17-13)23-14-4-3-7-21(12-14)16(22)20-10-8-19(2)9-11-20/h5-6,14H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJWJIVRNDRQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.